2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide is an organic compound that features a bromophenoxy group and a methylpyridinyl group connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by brominating phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: 4-bromophenol is then reacted with 2-chloroacetyl chloride in the presence of a base like potassium carbonate to form 2-(4-bromophenoxy)acetyl chloride.
Amidation: The final step involves reacting 2-(4-bromophenoxy)acetyl chloride with 6-methyl-2-aminopyridine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the bromophenoxy group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.
Amide Bond Formation and Hydrolysis: The acetamide linkage can be formed or broken under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Amide Bond Formation: Typically involves acyl chlorides and amines in the presence of bases like triethylamine.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Oxidized forms of the pyridine ring.
Reduction: Reduced forms of the pyridine ring or the acetamide group.
Hydrolysis: Yields the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide depends on its specific application:
Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Chemical Reactivity: The bromophenoxy and pyridinyl groups can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenoxy)-N-(6-methylpyridin-2-yl)acetamide: Fluorine substitution instead of bromine.
2-(4-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide: Methyl group substitution instead of bromine.
Uniqueness
2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different halogen or alkyl substitutions. The bromine atom can enhance the compound’s ability to participate in specific chemical reactions, such as nucleophilic substitution, and may also affect its binding affinity to biological targets.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-3-2-4-13(16-10)17-14(18)9-19-12-7-5-11(15)6-8-12/h2-8H,9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFKBCNVKFIJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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